molecular formula C23H21N5O3 B14100514 2-(4,6-dimethylpyrimidin-2-yl)-8-(4-methoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

2-(4,6-dimethylpyrimidin-2-yl)-8-(4-methoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

Cat. No.: B14100514
M. Wt: 415.4 g/mol
InChI Key: LANIAKUPFZZNJA-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)-8-(4-methoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a complex organic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both pyrimidine and pyrazoloisoquinoline moieties, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-8-(4-methoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-carbaldehyde with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with a suitable dione, such as 1,2-diketone, under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound exhibits various activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-8-(4-methoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-pyrazol-3-ol
  • 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide

Uniqueness

Compared to similar compounds, 2-(4,6-dimethylpyrimidin-2-yl)-8-(4-methoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione stands out due to its unique combination of pyrimidine and pyrazoloisoquinoline moieties. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-8-(4-methoxyphenyl)-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione

InChI

InChI=1S/C23H21N5O3/c1-12-8-13(2)26-23(25-12)28-22(30)20-17-9-15(14-4-6-16(31-3)7-5-14)10-19(29)18(17)11-24-21(20)27-28/h4-8,11,15H,9-10H2,1-3H3,(H,24,27)

InChI Key

LANIAKUPFZZNJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C4CC(CC(=O)C4=CN=C3N2)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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